ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate
Overview
Description
Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate: is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazines are heterocyclic aromatic organic compounds, similar to pyridines and pyrimidines, but with two nitrogen atoms in the ring. This compound features a pyridazine ring substituted with a 1H-pyrazol-1-yl group at the 6-position and an ethyl ester group at the 3-position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyridazine derivatives and 1H-pyrazole.
Reaction Steps: The pyridazine ring is first activated, followed by the introduction of the 1H-pyrazol-1-yl group. Subsequently, the carboxylic acid group is esterified to form the ethyl ester.
Conditions: The reactions are usually carried out under controlled temperature and pressure, often using catalysts to improve yield and selectivity.
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often synthesized in batch reactors, where raw materials are added, and the reaction is allowed to proceed for a set period.
Purification: The product is then purified through crystallization or distillation to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridazine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Amides, esters, and ethers.
Mechanism of Action
Target of Action
It’s known that pyrazoline derivatives, which include ethyl 6-(1h-pyrazol-1-yl)pyridazine-3-carboxylate, are pharmacologically active scaffolds . They are present in several marketed molecules with a wide range of uses, establishing their importance in pharmaceutical sectors .
Mode of Action
It’s known that pyrazoline derivatives can interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazoline derivatives are known to influence a variety of biochemical pathways, leading to their broad-spectrum utility .
Result of Action
Pyrazoline derivatives are known to have a wide range of pharmacological activities .
Biochemical Analysis
Biochemical Properties
Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase, thereby affecting neurotransmission. Additionally, the compound may interact with other biomolecules, including proteins involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions suggest that this compound could modulate oxidative stress pathways and influence cellular redox states.
Cellular Effects
This compound has been shown to exert various effects on different cell types and cellular processes. In neuronal cells, the compound’s inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, which may enhance cholinergic signaling . This can impact cell signaling pathways, potentially leading to altered gene expression and changes in cellular metabolism. In addition, the compound’s interaction with oxidative stress-related proteins suggests it may influence cellular responses to oxidative damage, thereby affecting cell viability and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound’s ability to inhibit acetylcholinesterase is attributed to its binding to the enzyme’s active site, preventing the breakdown of acetylcholine . This inhibition can lead to prolonged cholinergic signaling. Furthermore, the compound’s interaction with oxidative stress-related proteins may involve binding to their active sites or modulating their activity, thereby influencing the cellular redox state and oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a reduction in its biochemical activity . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged inhibition of acetylcholinesterase and modulation of oxidative stress pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit acetylcholinesterase without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including neurotoxicity and oxidative damage . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active or inactive metabolites . These metabolic pathways can affect the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters and may bind to plasma proteins, influencing its distribution and accumulation in various tissues . These interactions can affect the compound’s localization and its overall pharmacokinetic profile.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments, such as the cytoplasm or mitochondria, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical activity.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of biologically active molecules, potentially influencing biological pathways. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving pyridazine derivatives. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 1H-pyrazol-1-ylacetate: Similar structure but with an acetate group instead of a pyridazine ring.
Ethyl 3-(1H-pyrazol-1-yl)pyridazine-6-carboxylate: Structural isomer with the pyrazolyl group at a different position on the pyridazine ring.
This compound continues to be a subject of interest in various fields of research, and its full potential is yet to be fully explored.
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Properties
IUPAC Name |
ethyl 6-pyrazol-1-ylpyridazine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-2-16-10(15)8-4-5-9(13-12-8)14-7-3-6-11-14/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVCDFYLPVVUKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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